molecular formula C24H19ClO5 B7783628 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid

3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid

Cat. No.: B7783628
M. Wt: 422.9 g/mol
InChI Key: CEEQAUJNPFBEPG-UHFFFAOYSA-N
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Description

3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid is a complex organic compound with a unique structure that includes a chromen-2-one core, a naphthylmethoxy group, and a propanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic conditions.

    Introduction of the naphthylmethoxy group: This step involves the etherification of the chromen-2-one core with a naphthylmethanol derivative using a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).

    Chlorination and methylation:

    Formation of the propanoic acid side chain: This can be achieved through a Michael addition reaction, where an appropriate acrylate derivative is added to the chromen-2-one core under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Sodium azide (NaN3) in DMF, thiourea in ethanol.

Major Products

    Oxidation: Introduction of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amines or thioethers.

Scientific Research Applications

3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: Used in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic solar cells.

Mechanism of Action

The mechanism of action of 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. Additionally, it may interact with DNA or proteins involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-[6-chloro-4-methyl-7-(2-phenylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid: Similar structure but with a phenylmethoxy group instead of a naphthylmethoxy group.

    3-[6-chloro-4-methyl-7-(2-methoxy)-2-oxo-2H-chromen-3-yl]propanoic acid: Similar structure but with a methoxy group instead of a naphthylmethoxy group.

Uniqueness

The presence of the naphthylmethoxy group in 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid imparts unique properties, such as increased hydrophobicity and potential for π-π interactions, which can enhance its biological activity and binding affinity to molecular targets compared to similar compounds.

Properties

IUPAC Name

3-[6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClO5/c1-14-18(8-9-23(26)27)24(28)30-21-12-22(20(25)11-19(14)21)29-13-15-6-7-16-4-2-3-5-17(16)10-15/h2-7,10-12H,8-9,13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEQAUJNPFBEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC4=CC=CC=C4C=C3)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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